2-Phenylethyl-D9-amine

Beschreibung

Structure

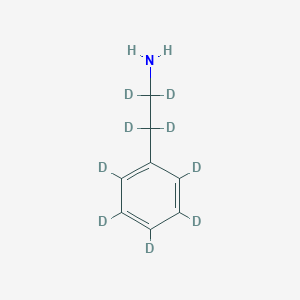

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i1D,2D,3D,4D,5D,6D2,7D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-NVLGFDPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C([2H])([2H])N)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312092 |

Source

|

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-05-6 |

Source

|

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342611-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene-d5-ethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Phenylethyl-D9-amine: Properties, Mechanism, and Application

This guide provides a comprehensive technical overview of 2-Phenylethyl-D9-amine, a deuterated isotopologue of phenethylamine. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, the mechanistic basis for its utility, and its practical applications, particularly as an internal standard in mass spectrometry-based bioanalysis.

Introduction: The Significance of Isotopic Labeling

In modern drug discovery and metabolic research, stable isotope labeling is an indispensable tool. The substitution of atoms with their heavier, non-radioactive isotopes allows for the precise tracking and quantification of molecules within complex biological matrices. Deuterium (²H or D), a stable isotope of hydrogen, is frequently employed for this purpose. The introduction of deuterium into a drug candidate or metabolite can profoundly influence its metabolic fate, a phenomenon known as the Deuterium Kinetic Isotope Effect (KIE).[1] Furthermore, deuterated compounds serve as ideal internal standards for quantitative analysis via mass spectrometry, as they are chemically identical to the analyte of interest but distinguishable by mass.[2]

2-Phenylethyl-D9-amine is the deuterated analog of phenethylamine, a trace amine that acts as a neuromodulator in the central nervous system.[3] This guide will explore the unique properties conferred by the nine deuterium atoms and how these properties are leveraged in a research and development setting.

Molecular Profile and Chemical Properties

2-Phenylethyl-D9-amine is structurally identical to phenethylamine, with the exception that all nine hydrogen atoms on the ethyl and phenyl moieties have been replaced with deuterium atoms. This high level of deuteration provides a significant mass shift, making it easily distinguishable from its non-deuterated counterpart in mass spectrometry.

Table 1: Chemical and Physical Properties of 2-Phenylethyl-D9-amine

| Property | Value | Source |

| Chemical Name | 2-Phenylethyl-d9-amine | [4] |

| Synonyms | Phenethylamine-d9, β-Aminoethylbenzene-d9 | [4] |

| Molecular Formula | C₈H₂D₉N | [4] |

| Molecular Weight | 130.24 g/mol | [4] |

| CAS Number | 342611-05-6 | [4] |

| Isotopic Enrichment | ≥98 atom % D | [4] |

| Unlabeled CAS No. | 64-04-0 | [4] |

| Physical Form | Not specified, typically a liquid or oil | [5][6] |

| Storage Conditions | Room temperature, stable under recommended conditions | [4] |

The Deuterium Kinetic Isotope Effect (KIE) in Phenethylamine Metabolism

The primary utility of deuterating phenethylamine stems from the Kinetic Isotope Effect. Phenethylamine is primarily metabolized in the body by monoamine oxidase (MAO), an enzyme that catalyzes the oxidative deamination of its substrates.[7] This enzymatic reaction involves the cleavage of a carbon-hydrogen (C-H) bond at the α-carbon (the carbon adjacent to the amine group).

The covalent bond between carbon and deuterium (C-D) is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond. This results in a slower rate of reaction for the deuterated molecule when this bond cleavage is the rate-determining step of the metabolic process.

Studies have demonstrated that deuteration of phenethylamine, particularly at the α and β positions, significantly protects the molecule from metabolism by MAO.[7] This leads to a longer persistence and higher concentration of the deuterated phenethylamine in the brain and other tissues compared to an equimolar dose of the non-deuterated compound.[7][8] This reduced metabolic rate is a direct manifestation of the KIE and is a critical principle exploited in the development of "deuterated drugs" to improve their pharmacokinetic profiles.[1]

Core Application: Internal Standard for Quantitative Bioanalysis

The most prevalent application for 2-Phenylethyl-D9-amine in drug development and clinical toxicology is its use as an internal standard (IS) for the quantification of endogenous or administered phenethylamine and its structural analogs using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Expert Rationale: An ideal internal standard should behave identically to the analyte during sample extraction, chromatographic separation, and ionization, but be clearly distinguishable by the mass spectrometer. 2-Phenylethyl-D9-amine fulfills these criteria perfectly:

-

Co-elution: It co-elutes with unlabeled phenethylamine under typical reversed-phase LC conditions.

-

Identical Extraction & Ionization: Its chemical properties are virtually identical to the analyte, ensuring that any loss during sample preparation or any variation in ionization efficiency (matrix effects) affects both the analyte and the IS to the same degree.

-

Mass Shift: The +9 Dalton mass difference provides a clear and unambiguous signal separation in the mass spectrometer, preventing any cross-talk or interference between the analyte and IS channels.[9]

By adding a known concentration of 2-Phenylethyl-D9-amine to every sample (e.g., plasma, urine, or tissue homogenate) at the very beginning of the workflow, one can calculate the concentration of the unlabeled analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve. This method corrects for procedural variations and ensures high accuracy and precision.

Experimental Protocol: Quantification of Phenethylamine in Plasma using LC-MS/MS

This protocol outlines a standard, self-validating workflow for the use of 2-Phenylethyl-D9-amine as an internal standard.

1. Preparation of Standards and Samples:

- Step 1.1 (Stock Solutions): Prepare 1 mg/mL stock solutions of both phenethylamine (analyte) and 2-Phenylethyl-D9-amine (IS) in methanol.

- Step 1.2 (Calibration Curve): Serially dilute the analyte stock solution to prepare calibration standards in a relevant concentration range (e.g., 1-1000 ng/mL) in control plasma.

- Step 1.3 (Internal Standard Spiking): Prepare a working IS solution (e.g., 100 ng/mL in methanol). Add a small, fixed volume (e.g., 10 µL) of this working IS solution to every 100 µL of calibration standard, quality control sample, and unknown study sample. Causality: This ensures a constant concentration of IS across all samples, forming the basis for ratiometric quantification.

2. Sample Extraction (Protein Precipitation):

- Step 2.1: To each 110 µL plasma sample (containing IS), add 330 µL of ice-cold acetonitrile. Causality: Acetonitrile is a water-miscible organic solvent that denatures and precipitates plasma proteins, releasing the analyte and IS into the supernatant.

- Step 2.2: Vortex each sample for 1 minute.

- Step 2.3: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

- Step 2.4: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

3. LC-MS/MS Analysis:

- Step 3.1 (Chromatography): Inject the extracted sample onto a C18 analytical column. Use a gradient elution with mobile phases such as 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) to separate phenethylamine from other matrix components.

- Step 3.2 (Mass Spectrometry): Perform detection using a tandem mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

- Analyte MRM Transition: Monitor the transition for phenethylamine, e.g., Q1: 122.1 m/z → Q3: 105.1 m/z.

- IS MRM Transition: Monitor the transition for 2-Phenylethyl-D9-amine, e.g., Q1: 131.2 m/z → Q3: 110.1 m/z. Trustworthiness: The specificity of MRM ensures that only the molecules with the correct precursor and product ion masses are detected, providing a highly selective and self-validating measurement.

4. Data Analysis:

- Step 4.1: Integrate the peak areas for both the analyte and the IS.

- Step 4.2: Calculate the Peak Area Ratio (Analyte Area / IS Area) for each sample.

- Step 4.3: Plot the Peak Area Ratio versus the known concentration for the calibration standards and fit a linear regression.

- Step 4.4: Interpolate the concentrations of the unknown samples from their Peak Area Ratios using the generated calibration curve.

Visualization of the Bioanalytical Workflow

Caption: Workflow for analyte quantification using a deuterated internal standard.

Synthesis and Characterization

The synthesis of selectively deuterated amines, including phenethylamines, can be achieved through various methods. A notable approach involves a domino keteniminium/iminium activation sequence using deuterated or non-deuterated triethylsilane, which allows for high levels of deuterium incorporation at specific positions with excellent functional group tolerance.[3]

Characterization and confirmation of isotopic enrichment are typically performed using:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence of deuterium.[10][11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry confirms the correct mass of the deuterated molecule and provides information on the level of isotopic purity.[12][13]

Conclusion

2-Phenylethyl-D9-amine is a powerful tool for researchers in pharmacology, toxicology, and drug metabolism. Its utility is rooted in the fundamental principles of the kinetic isotope effect and the requirements for an ideal internal standard in mass spectrometry. By providing a stable, chemically identical, yet mass-shifted analog of phenethylamine, it enables highly accurate, precise, and robust quantification of this important neuromodulator and related compounds in complex biological systems. Understanding the chemical properties and the rationale behind its application, as detailed in this guide, is crucial for its effective implementation in a scientific setting.

References

-

PubChem. 9-(2-Phenylethyl)purin-2-amine. National Center for Biotechnology Information. [Link]

-

Dourish, C. T., Greenshaw, A. J., & Boulton, A. A. (1983). Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat. Pharmacology, biochemistry, and behavior, 19(3), 471–475. [Link]

-

Le, M., El-Mekki, M., & Evanno, G. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Organic & Biomolecular Chemistry, 19(27), 6064-6071. [Link]

-

Dyck, L. E., Durden, D. A., & Boulton, A. A. (1985). Effects of deuterium substitution on the catabolism of beta-phenylethylamine: an in vivo study. Journal of neurochemistry, 45(2), 397–402. [Link]

- Google Patents.

-

FooDB. Showing Compound 2-Phenylethylamine (FDB010580). [Link]

-

Otto Chemie Pvt. Ltd. 2-Phenyl Ethylamine for Synthesis (B-Phenylethyl amine, 2-Phenethylamine). [Link]

-

MDPI. 2-Phenethylamines in Medicinal Chemistry: A Review. [Link]

-

ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3. [Link]

-

Yu, K. (2018). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. [Link]

-

PubChem. Phenethylamine. National Center for Biotechnology Information. [Link]

-

Clinical Lab Products. Certified Reference Materials for 2C Amine Internal Standards. [Link]

-

NIST. Benzeneethanamine. National Institute of Standards and Technology. [Link]

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. 2-PhenylethylaMine | 64-04-0 [chemicalbook.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Effects of deuterium substitution on the catabolism of beta-phenylethylamine: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clpmag.com [clpmag.com]

- 10. 2-PhenylethylaMine(64-04-0) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Benzeneethanamine [webbook.nist.gov]

An In-depth Technical Guide on the Synthesis and Isotopic Labeling of 2-Phenylethyl-D9-amine

Abstract

The strategic incorporation of deuterium into pharmacologically active molecules represents a sophisticated approach in modern drug discovery to enhance pharmacokinetic profiles. This guide provides a comprehensive technical overview of the synthesis and analysis of 2-Phenylethyl-D9-amine, a heavily deuterated analog of the endogenous trace amine phenethylamine. We delve into the foundational principles of the deuterium kinetic isotope effect (KIE), present a detailed, field-proven synthetic protocol, outline rigorous analytical methods for structural and isotopic purity validation, and discuss its critical applications for researchers in pharmacology and drug development.

The Rationale for Deuteration: The Kinetic Isotope Effect (KIE)

Isotopic labeling, particularly with the stable hydrogen isotope deuterium (²H or D), is a powerful technique for tracing molecular pathways and modulating metabolic fate.[1] The substitution of hydrogen with deuterium can significantly slow down the rate of chemical reactions where the cleavage of a carbon-hydrogen (C-H) bond is the rate-determining step.[2] This phenomenon, known as the deuterium Kinetic Isotope Effect (KIE), is rooted in fundamental principles of physical chemistry.[3]

The carbon-deuterium (C-D) bond possesses a lower zero-point vibrational energy compared to a C-H bond due to the greater mass of deuterium.[4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate.[4] In drug metabolism, many oxidative reactions facilitated by cytochrome P450 (P450) enzymes involve C-H bond cleavage.[5] By strategically replacing hydrogen atoms at these metabolic "hot spots" with deuterium, the rate of metabolism can be attenuated.[6] This can lead to significant improvements in a drug's profile:

-

Improved Metabolic Stability: A reduced rate of metabolism results in a longer drug half-life and increased systemic exposure (AUC).[4][7]

-

Reduced Toxic Metabolites: Deuteration can shift metabolism away from pathways that produce reactive or toxic byproducts, thereby enhancing the safety profile.[7]

-

Enhanced Efficacy and Dosing Regimen: A longer half-life may allow for lower or less frequent dosing, improving patient compliance and potentially leading to more consistent therapeutic effects.[][9]

Phenethylamine is an endogenous neuromodulator that is rapidly metabolized by monoamine oxidase (MAO).[10][11] Deuteration, particularly at the α-carbon, has been shown to profoundly increase its persistence in the brain, making deuterated analogs like 2-Phenylethyl-D9-amine invaluable tools for neuropharmacological research.[10]

Synthesis of 2-Phenylethyl-D9-amine

The synthesis of 2-Phenylethyl-D9-amine requires the strategic introduction of nine deuterium atoms across both the aromatic ring and the ethyl side chain. A robust and logical approach involves a two-step process starting from commercially available deuterated precursors: the Henry condensation of benzaldehyde-d5 with nitromethane-d3, followed by the complete reduction of the resulting β-nitrostyrene-d8 intermediate.

Synthetic Workflow Overview

The chosen pathway is designed for high levels of deuterium incorporation and employs well-established, scalable reactions.

Caption: Synthetic pathway for 2-Phenylethyl-D9-amine.

Experimental Protocol

Step 1: Synthesis of 1-Nitro-2-(phenyl-d5)-ethene-d3 (β-Nitrostyrene-d8)

This reaction is a classic Henry condensation, which forms a carbon-carbon bond between an aldehyde and a nitroalkane.

-

Reagents and Equipment:

-

Benzaldehyde-d5 (1.0 eq)

-

Nitromethane-d3 (1.5 eq)

-

Ammonium acetate (0.5 eq)

-

Glacial acetic acid (solvent)

-

Round-bottom flask with reflux condenser

-

Heating mantle and magnetic stirrer

-

-

Procedure:

-

To a round-bottom flask, add Benzaldehyde-d5, Nitromethane-d3, and ammonium acetate to glacial acetic acid.

-

Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it slowly into ice-cold water with stirring.

-

A yellow precipitate of β-Nitrostyrene-d8 will form.

-

Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid and salts.

-

Recrystallize the crude product from ethanol or isopropanol to yield pure, bright yellow crystals.

-

Dry the product under vacuum.

-

Step 2: Reduction of β-Nitrostyrene-d8 to 2-Phenylethyl-D9-amine

The reduction of both the nitro group and the alkene double bond is achieved in a single step using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is an excellent choice for this transformation, providing the final deuterium atom on the β-carbon. An alternative, milder system using sodium borohydride and copper(II) chloride has also been shown to be effective for reducing nitrostyrenes.[12][13]

-

Reagents and Equipment:

-

β-Nitrostyrene-d8 (1.0 eq)

-

Lithium aluminum deuteride (LiAlD₄) (2.0-2.5 eq)

-

Anhydrous tetrahydrofuran (THF) (solvent)

-

Three-neck round-bottom flask, dropping funnel, reflux condenser under an inert atmosphere (Nitrogen or Argon)

-

Ice bath

-

-

Procedure:

-

CAUTION: LiAlD₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under a dry, inert atmosphere.

-

In a three-neck flask, suspend LiAlD₄ in anhydrous THF and cool the slurry to 0 °C using an ice bath.

-

Dissolve the β-Nitrostyrene-d8 in anhydrous THF and add it to the dropping funnel.

-

Add the solution of β-Nitrostyrene-d8 dropwise to the stirred LiAlD₄ slurry at a rate that maintains the internal temperature below 10 °C.

-

Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.[14]

-

Cool the reaction back down to 0 °C.

-

Quenching: Cautiously and slowly add D₂O dropwise to quench the excess LiAlD₄, followed by a 15% sodium hydroxide solution, and then more D₂O until a granular precipitate forms. This ensures the highest possible deuterium incorporation.

-

Filter off the aluminum salts and wash the solid cake thoroughly with THF.

-

Combine the filtrate and washes and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The resulting crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the free base in diethyl ether and add a solution of HCl in ether or dioxane.[12] The white precipitate of 2-Phenylethyl-D9-amine hydrochloride can be collected by filtration and dried.

-

Analytical Characterization and Quality Control

For any isotopically labeled compound, rigorous analytical validation is paramount to confirm its chemical identity, chemical purity, and, most critically, its isotopic enrichment.[15][16] A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the industry standard.[17]

| Analytical Technique | Parameter Measured | Expected Result for 2-Phenylethyl-D9-amine |

| High-Resolution Mass Spectrometry (HRMS) | Molecular Weight & Isotopologue Distribution | Expected [M+H]⁺ m/z ≈ 131.18. Analysis of the isotopic cluster will show a dominant peak for the D9 species, with minor contributions from D8, D7, etc., allowing for the calculation of isotopic purity.[18][19] |

| Proton NMR (¹H-NMR) | Residual Protons & Positional Purity | The spectrum should show a significant reduction or absence of signals in both the aromatic region (7.2-7.4 ppm) and the ethyl chain region (~2.7-3.0 ppm). Integration against a known internal standard can quantify the overall percentage of deuteration.[16] |

| Deuterium NMR (²H-NMR) | Position of Deuterium Labels | Will show signals corresponding to the deuterium atoms on the aromatic ring and the α and β carbons of the ethyl chain, confirming the correct labeling pattern. |

| Liquid/Gas Chromatography (LC/GC) | Chemical Purity | A single major peak indicating the absence of significant chemical impurities from starting materials or side reactions. |

Table 1: Summary of analytical techniques and expected outcomes for the characterization of 2-Phenylethyl-D9-amine.

Applications in Drug Development and Research

2-Phenylethyl-D9-amine is not a therapeutic agent itself but rather a critical tool for the development and study of other drugs and biological systems.

-

Internal Standard in Bioanalysis: Its primary application is as an internal standard for the quantification of non-deuterated phenethylamine or its derivatives in biological matrices (e.g., plasma, urine, brain tissue) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Because it is chemically identical to the analyte, it co-elutes and experiences similar matrix effects and ionization efficiency, but its higher mass allows it to be distinguished by the mass spectrometer, enabling highly accurate and precise quantification.

-

Metabolic Pathway Tracing: In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds are used as tracers to elucidate metabolic pathways. By administering a mixture of deuterated and non-deuterated drug, researchers can use mass spectrometry to identify metabolites and understand how the drug is processed in the body.

-

Neurotransmitter Research: Given that deuteration slows the metabolism of phenethylamine by MAO, 2-Phenylethyl-D9-amine can be used in neuroscience research to study the sustained effects of this trace amine on catecholaminergic systems, acting as a valuable probe for its role as a neuromodulator.[10]

Conclusion

The synthesis of 2-Phenylethyl-D9-amine is a prime example of the precise chemical engineering required to produce high-purity isotopically labeled compounds. By leveraging the deuterium kinetic isotope effect, researchers can create powerful tools that are indispensable for modern drug discovery and development. The synthetic route detailed herein is robust and reliable, and when coupled with rigorous analytical characterization, yields a high-quality research tool essential for accurate bioanalysis, metabolic studies, and advanced neuropharmacological investigation.

References

-

Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611.

-

Guengerich, F. P. (2007). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Molecular Biology, 387, 149-160.

-

Shao, L., & Hewitt, M. C. (2010). The Kinetic Isotope Effect in the Search for Deuterated Drugs. Drug News & Perspectives, 23(6), 398-404.

-

BenchChem. (n.d.). The Deuterium Kinetic Isotope Effect: A Technical Guide for Researchers and Drug Development Professionals. BenchChem Technical Guides.

-

BOC Sciences. (2025). Benefits and Mechanisms of Deuterated Drugs. BOC Sciences Blog.

-

Evrard, G., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. Chemical Science, 12(31), 10566–10572.

-

Simson Pharma Limited. (2025). Deuterated Compounds. Simson Pharma Blog.

-

Srinivas, N. R., & Subramanian, R. (2016). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods, 8(26), 5227-5235.

-

Lecomte, M., et al. (2021). A general, versatile and divergent synthesis of selectively deuterated amines. RSC Publishing.

-

Zhang, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. Rapid Communications in Mass Spectrometry, 36(15), e9322.

-

Clearsynth Discovery. (2024). Advantages of Deuterated Compounds. Clearsynth Blog.

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. ResolveMass Blog.

-

Certera. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. Certera Blog.

-

Zhang, Q., et al. (2022). Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. ResearchGate.

-

Scott, P. J. H. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery, 22(10), 783-802.

-

Madarász, Á., et al. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Molecules, 27(2), 526.

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Pharmaffiliates Blog.

-

Request PDF. (2025). Synthesis of deuterium labeled phenethylamine derivatives. ResearchGate.

-

Google Patents. (n.d.). Deuterium free, stable isotope labeled 2-phenylethylamine hallucinogens and/or stimulants, methods of their preparation and their use. Google Patents.

-

Boulton, A. A., & Juorio, A. V. (1983). Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 7(2-3), 131-140.

-

Chárová, J., et al. (2014). Synthesis of [13C6]-labelled phenethylamine derivatives for drug quantification in biological samples. Journal of Labelled Compounds and Radiopharmaceuticals, 57(8), 516-523.

-

Ballesteros, S., et al. (2023). Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. ACS Omega, 8(2), 2097-2104.

-

Repke, D. B. (1978). Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine. Journal of Pharmaceutical Sciences, 67(8), 1167-1168.

-

Manna, P., et al. (2021). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry, 19(21), 4729-4734.

-

TCG Lifesciences. (n.d.). Palladium-catalyzed directed synthesis of ortho-deuterated phenylacetic acid and analogues. TCG Lifesciences Publications.

-

Ballesteros, S., et al. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

-

Rhodium Archive. (n.d.). Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes. Rhodium Chemistry Archive.

-

Noggle, F. T., et al. (1990). Synthesis of Phenethylamines by Hydrogenation of β-Nitrostyrenes. Bulletin of the Chemical Society of Japan, 63(4), 1252-1254.

-

Sisco Research Laboratories Pvt. Ltd. (n.d.). 2-Phenyl Ethylamine for Synthesis. SRL Chem.

-

Cambridge Open Engage. (2023). One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv.

-

Dunsford, J. J., et al. (2020). Synthesis of β-Phenethylamines via Ni/Photoredox Cross-Electrophile Coupling of Aliphatic Aziridines and Aryl Iodides. Journal of the American Chemical Society, 142(17), 7702–7708.

-

Wikipedia. (n.d.). Phenethylamine. Wikipedia.

-

ResearchGate. (n.d.). Deuteration of phenylacetic acid derivatives. ResearchGate.

-

MedchemExpress. (n.d.). D-Phenylalanine-d5. MedchemExpress.com.

-

Borges, F., et al. (2022). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules, 27(19), 6279.

-

BenchChem. (n.d.). An In-depth Technical Guide to Isotopic Labeling with Deuterium. BenchChem Technical Guides.

-

ANSTO. (2014). Mild conditions for deuteration of primary and secondary arylamines for the synthesis of deuterated optoelectronic organic molecules. ANSTO Publications.

-

BenchChem. (n.d.). Understanding Isotopic Labeling with Deuterium: An In-Depth Technical Guide. BenchChem Technical Guides.

-

ResearchGate. (n.d.). Conversion of phenylalanine to phenylethylamine. ResearchGate.

-

Bar-Am, O., et al. (2004). Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. Journal of Neural Transmission, 111(7), 843-855.

-

ChemScene. (n.d.). Bis(2-phenylethyl)amine. ChemScene.

-

Google Patents. (n.d.). Process for the preparation of 2-phenyl ethanol. Google Patents.

-

Monash University. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Monash University Research.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clearsynthdiscovery.com [clearsynthdiscovery.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Phenylethylamine in the CNS: effects of monoamine oxidase inhibiting drugs, deuterium substitution and lesions and its role in the neuromodulation of catecholaminergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phenethylamine - Wikipedia [en.wikipedia.org]

- 12. Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 15. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 16. isotope.com [isotope.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Application of 2-Phenylethyl-D9-amine in Quantitative Bioanalysis

Introduction: The Quantum Leap in Quantitation

In the landscape of biomedical and pharmaceutical research, the precise measurement of endogenous molecules is paramount. 2-Phenylethylamine (PEA), an endogenous trace amine, serves as a critical neuromodulator in the mammalian central nervous system, with its levels implicated in a spectrum of neuropsychiatric conditions, from depression to ADHD.[1][2] Its structural similarity to amphetamines and its role in modulating key neurotransmitter systems underscore the need for highly accurate quantification in complex biological matrices like plasma, urine, and brain tissue.[3][4][5]

However, the path to accurate quantification is fraught with challenges. Sample preparation, extraction efficiency, and instrument variability can introduce significant error.[6][7] This guide delves into the core of the solution: Isotope Dilution Mass Spectrometry (IDMS), a powerful technique that leverages a stable isotope-labeled internal standard (SIL-IS) to achieve unparalleled accuracy and precision. We will focus specifically on 2-Phenylethyl-D9-amine (PEA-D9) , the deuterated analogue of PEA, and its indispensable role as the "gold standard" internal standard for quantitative bioanalysis.[8]

This document provides researchers, scientists, and drug development professionals with a comprehensive technical framework for the application of PEA-D9, from foundational principles to detailed experimental protocols and data interpretation.

Part 1: The Core Principle - Why Isotopic Labeling is the Gold Standard

The reliability of any quantitative liquid chromatography-mass spectrometry (LC-MS) method hinges on the performance of its internal standard (IS).[6][8] An IS is a compound of known concentration added to samples to correct for analytical variability.[8] While structurally similar compounds can be used, a SIL-IS like PEA-D9 is considered the most appropriate and superior choice for several fundamental reasons.[7][8]

Physicochemical Parity:

2-Phenylethyl-D9-amine is chemically identical to endogenous 2-phenylethylamine, with the crucial exception of its mass. Nine hydrogen atoms on the phenyl ring and ethyl side-chain are replaced with deuterium (²H), a stable, non-radioactive isotope of hydrogen.[9] This results in a molecular weight increase of approximately 9 Daltons, a difference easily resolved by a mass spectrometer.

| Property | 2-Phenylethylamine (PEA) | 2-Phenylethyl-D9-amine (PEA-D9) |

| Molecular Formula | C₈H₁₁N | C₈H₂D₉N |

| Molecular Weight | ~121.18 g/mol [10][11] | ~130.24 g/mol [9] |

| Chemical Structure | Phenyl group attached to an ethylamine chain | Phenyl-D5 group attached to an ethyl-D4-amine chain |

| Physicochemical Behavior | Identical | Nearly Identical |

This near-perfect chemical mimicry ensures that PEA-D9 behaves identically to the endogenous PEA throughout the entire analytical workflow:

-

Extraction Recovery: Any loss of the target analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) will be matched by a proportional loss of the PEA-D9 internal standard.[6]

-

Chromatographic Co-elution: Both compounds exhibit the same retention time when separated by liquid chromatography, meaning they enter the mass spectrometer's ion source under the exact same conditions.

-

Ionization Efficiency: Crucially, they experience the same degree of ion suppression or enhancement from the complex biological matrix.[12] Matrix effects are a major source of variability in LC-MS analysis, and the co-eluting SIL-IS is the most effective tool to compensate for them.[8][12]

The use of a SIL-IS allows the quantification to be based on the ratio of the analyte signal to the internal standard signal. This ratio remains stable and accurate even if the absolute signal intensities fluctuate due to sample loss or matrix effects.

Part 2: A Step-by-Step Bioanalytical Workflow

The accurate quantification of endogenous PEA is critical in neuroscience and clinical research to understand its role in mood, behavior, and pathology.[1][13] The following section details a robust, self-validating protocol for the analysis of PEA in human plasma using PEA-D9 as the internal standard, followed by LC-MS/MS analysis.

Experimental Protocol: Quantification of PEA in Human Plasma

1. Sample Preparation (Solid-Phase Extraction - SPE)

The goal of this step is to isolate PEA from interfering matrix components like proteins and lipids.[5] The internal standard is added at the very beginning to ensure it accounts for variability in every subsequent step.

-

Step 1.1 - Initial Preparation: To 1.0 mL of human plasma in a polypropylene tube, add 50 µL of a known concentration of 2-Phenylethyl-D9-amine working solution (e.g., 100 ng/mL in methanol). Vortex for 10 seconds.

-

Step 1.2 - Protein Precipitation: Add 200 µL of 2 M perchloric acid to precipitate plasma proteins. Vortex vigorously for 30 seconds.

-

Step 1.3 - Centrifugation: Centrifuge the samples at 4,000 x g for 10 minutes at 4°C.

-

Step 1.4 - SPE Cartridge Conditioning: While samples are centrifuging, condition a C18 SPE cartridge by washing sequentially with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

-

Step 1.5 - Sample Loading: Load the supernatant from step 1.3 onto the conditioned SPE cartridge.

-

Step 1.6 - Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

-

Step 1.7 - Elution: Elute the analyte and internal standard with 2 mL of methanol into a clean collection tube.

-

Step 1.8 - Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[5]

2. LC-MS/MS Analysis

This step separates the analyte from any remaining interferences and provides highly selective and sensitive detection. Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode is used for this purpose.[14][15]

-

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

LC Separation:

-

Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is suitable.[16]

-

Mobile Phase A: 0.1% Formic Acid in Water.[16]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[16]

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over several minutes, hold, and then return to initial conditions to re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

MS/MS Detection (MRM): The mass spectrometer is set to specifically monitor the transition of a precursor ion to a specific product ion for both PEA and its deuterated standard. This provides exceptional selectivity.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |

| 2-Phenylethylamine (PEA) | 122.1 | 105.1 | 15 | Positive ESI |

| 2-Phenylethyl-D9-amine (IS) | 131.2 | 110.1 | 15 | Positive ESI |

3. Data Analysis and Quantification

-

Step 3.1 - Calibration Curve: Prepare a set of calibration standards by spiking a blank matrix (e.g., charcoal-stripped plasma) with known concentrations of PEA. Add the PEA-D9 internal standard at the same concentration to all calibrators.

-

Step 3.2 - Peak Integration: Integrate the chromatographic peak areas for both the PEA and PEA-D9 MRM transitions in all calibrators, quality control (QC) samples, and unknown study samples.

-

Step 3.3 - Ratio Calculation: Calculate the Peak Area Ratio (PAR) for each sample:

-

PAR = (Peak Area of PEA) / (Peak Area of PEA-D9)

-

-

Step 3.4 - Regression: Plot the PAR of the calibration standards against their corresponding nominal concentrations. Apply a linear regression (typically with 1/x² weighting) to generate a calibration curve.

-

Step 3.5 - Concentration Determination: Determine the concentration of PEA in unknown samples by interpolating their PAR values from the calibration curve.

Part 3: Method Validation and Trustworthiness

The use of PEA-D9 is fundamental to developing a bioanalytical method that can meet the stringent validation requirements set by regulatory bodies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[8][17] A self-validating system ensures the reliability and integrity of the analytical results.

Key validation parameters directly supported by the use of a SIL-IS include:

-

Accuracy & Precision: The ability of the method to provide results that are close to the true value (accuracy) and reproducible (precision). By correcting for analytical variability, PEA-D9 ensures that the back-calculated concentrations of calibration standards and QCs fall within the accepted limits (typically ±15% of nominal, ±20% at the Lower Limit of Quantification, LLOQ).[8][17]

-

Selectivity: The ability to differentiate and quantify the analyte in the presence of other components. The high specificity of MRM detection for both PEA and PEA-D9 ensures minimal interference.

-

Matrix Effect: As discussed, the co-elution of PEA-D9 with PEA provides the most effective means of tracking and correcting for the variable effects of ion suppression or enhancement caused by the biological matrix.[8][12]

Conclusion

2-Phenylethyl-D9-amine is not merely a reagent; it is an enabling tool for high-integrity scientific research. Its role as a stable isotope-labeled internal standard is central to the practice of modern quantitative bioanalysis by mass spectrometry. By providing a near-perfect chemical mimic of the endogenous analyte, it allows researchers to correct for inevitable variations in sample processing and instrumental analysis, thereby generating highly accurate, precise, and reliable data. This level of analytical rigor is indispensable for advancing our understanding of the physiological and pathological roles of 2-phenylethylamine in neuroscience, pharmacology, and clinical diagnostics.

References

- A Comparative Guide to Internal Standards in Bioanalytical Method Validation Following ICH M10 Guidelines. Benchchem.

-

Guideline on bioanalytical method validation. European Medicines Agency. [Link]

-

Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. PubMed. [Link]

-

2-Phenylethylamine. American Chemical Society. [Link]

-

Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. BioPharma Services. [Link]

-

Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. ResearchGate. [Link]

-

2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway. PubMed. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

Phenethylamine | C8H11N | CID 1001. PubChem - NIH. [Link]

-

2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice. PubMed. [Link]

- Application Notes and Protocols for the Isolation of 2-Phenylethylamine

-

Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. ScienceDirect. [Link]

-

Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine. PubMed. [Link]

- Application Notes and Protocols for the Analysis of 2-Phenylethylamine Hydrochloride. Benchchem.

-

Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. PubMed Central. [Link]

-

Phenylethylamine in the Brain: Effects and Functions of the 'Love Chemical'. The Science Breaker. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. MDPI. [Link]

-

Certified Reference Materials for 2C Amine Internal Standards. Clinical Lab Products. [Link]

- Application Note: Purity Assessment of (2-Chlorobenzyl)(1-phenylethyl)amine by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. [Link]

-

2-PHENYLETHYL-D9-AMINE 2-PHENYLETHYL-D9-AMINE. 伊塔生物-细胞、生物试剂. [Link]

-

Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

-

Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. PubMed Central. [Link]

Sources

- 1. 2-Phenylethylamine (PEA) Ameliorates Corticosterone-Induced Depression-Like Phenotype via the BDNF/TrkB/CREB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. neurolaunch.com [neurolaunch.com]

- 3. acs.org [acs.org]

- 4. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biopharmaservices.com [biopharmaservices.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. cdnisotopes.com [cdnisotopes.com]

- 10. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 苯乙胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 2-Phenylethylamine, a constituent of chocolate and wine, causes mitochondrial complex-I inhibition, generation of hydroxyl radicals and depletion of striatal biogenic amines leading to psycho-motor dysfunctions in Balb/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fda.gov.tw [fda.gov.tw]

- 15. Simultaneous LC-MS/MS screening for multiple phenethylamine-type conventional drugs and new psychoactive substances in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to 2-Phenylethylamine and its Deuterated Analog, 2-Phenylethyl-D9-amine

A Senior Application Scientist's Perspective on their Core Differences and Applications in Quantitative Analysis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 2-Phenylethylamine (PEA) and its stable isotope-labeled counterpart, 2-Phenylethyl-D9-amine (PEA-d9). We will delve into the fundamental physicochemical properties that differentiate these two molecules and explore the profound impact of deuterium substitution on their analytical behavior. The primary focus of this whitepaper is to elucidate the critical role of PEA-d9 as an internal standard in mass spectrometry-based bioanalytical methods. A detailed, field-proven protocol for the accurate and precise quantification of PEA in complex biological matrices will be presented, underscoring the principles of experimental design and data integrity. This guide is intended to serve as a valuable resource for scientists engaged in drug metabolism, pharmacokinetics, and clinical diagnostics, offering both theoretical grounding and practical, actionable insights.

Introduction: The Significance of 2-Phenylethylamine and the Rationale for Isotopic Labeling

2-Phenylethylamine (PEA) is an endogenous trace amine that plays a crucial role as a neuromodulator and neurotransmitter in the central nervous system.[1][2] It is a naturally occurring compound found in various plants, animals, and even certain foods like chocolate.[3][4] PEA is structurally related to amphetamines and is known for its stimulant effects, influencing the release of key neurotransmitters such as dopamine and norepinephrine.[1][4] Given its physiological importance and its potential as a biomarker for certain neurological and psychiatric conditions, the accurate quantification of PEA in biological samples is of paramount importance in both research and clinical settings.

However, the quantitative analysis of endogenous compounds like PEA is fraught with challenges. Complex biological matrices, such as plasma and urine, are rife with interfering substances that can lead to ion suppression or enhancement in mass spectrometry, thereby compromising the accuracy and precision of the measurement.[5][6][7] To surmount these analytical hurdles, the use of a stable isotope-labeled internal standard is the gold standard.[8][9][10] This is where 2-Phenylethyl-D9-amine (PEA-d9) comes into play. By replacing nine hydrogen atoms with their heavier, stable isotope, deuterium, we create a molecule that is chemically identical to PEA but has a distinct mass. This mass difference allows the mass spectrometer to differentiate between the analyte (PEA) and the internal standard (PEA-d9), while their identical chemical behavior ensures that they experience the same effects during sample preparation, chromatography, and ionization.[6][7][11]

This guide will systematically explore the nuances of PEA and PEA-d9, providing a clear understanding of why the latter is an indispensable tool for robust and reliable bioanalysis.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with deuterium introduces subtle yet significant changes in the physicochemical properties of the molecule. These differences, while minor, are the very reason why PEA-d9 is an effective internal standard.

| Property | 2-Phenylethylamine (PEA) | 2-Phenylethyl-D9-amine (PEA-d9) | Rationale for Difference |

| Molecular Formula | C₈H₁₁N | C₈H₂D₉N | Nine hydrogen atoms are replaced with deuterium. |

| Molecular Weight | 121.18 g/mol [12] | ~130.23 g/mol | The mass of deuterium is approximately twice that of protium (¹H). |

| Boiling Point | 197.5 °C[12] | Slightly higher than PEA | The increased mass leads to stronger van der Waals forces, requiring more energy to overcome. |

| Elution Time (Reversed-Phase LC) | Co-elutes with PEA-d9 | Co-elutes with PEA | The chemical properties governing chromatographic separation are nearly identical. A slight shift is sometimes observed. |

| Mass Spectrometry (MS) Fragmentation | Produces characteristic fragment ions | Produces fragment ions with a +9 Da shift | The fragmentation pattern is identical, but the mass of the fragments is increased due to the deuterium atoms. |

The most critical takeaway from this comparison is the identical chromatographic behavior and fragmentation pattern, coupled with a distinct mass difference. This unique combination is the cornerstone of the stable isotope dilution mass spectrometry (SID-MS) technique.

The Role of PEA-d9 as an Internal Standard in Mass Spectrometry

The overarching principle behind using PEA-d9 as an internal standard is to correct for any variability introduced during the analytical workflow.[7][11] By adding a known amount of PEA-d9 to the sample at the very beginning of the sample preparation process, we can normalize the signal of the endogenous PEA to the signal of the internal standard. This effectively cancels out errors arising from:

-

Sample Extraction Inefficiencies: Any loss of analyte during extraction will be mirrored by a proportional loss of the internal standard.[7]

-

Matrix Effects: Ion suppression or enhancement in the mass spectrometer's ion source will affect both the analyte and the internal standard equally.[5][6][7]

-

Instrumental Variability: Fluctuations in injection volume or detector response are corrected for by the constant presence of the internal standard.[6][11]

Figure 1: A conceptual workflow demonstrating how a deuterated internal standard like PEA-d9 corrects for analytical variability, leading to an accurate quantification of the target analyte, PEA.

Metabolism of 2-Phenylethylamine

Understanding the metabolic fate of PEA is crucial for interpreting analytical results and for designing pharmacokinetic studies. PEA is primarily metabolized in the liver through a two-step enzymatic process.[13][14][15]

-

Oxidative Deamination: Monoamine oxidase B (MAO-B) catalyzes the conversion of PEA to phenylacetaldehyde.[14]

-

Oxidation: Phenylacetaldehyde is then rapidly oxidized to phenylacetic acid by aldehyde dehydrogenase and aldehyde oxidase.[13][14][15]

Figure 2: The primary metabolic pathway of 2-Phenylethylamine (PEA) in the liver.

The deuteration in PEA-d9 is on the ethylamine side chain and the phenyl ring, which are not the primary sites of metabolic transformation. Therefore, the metabolic pathway of PEA-d9 is expected to be identical to that of PEA, further validating its use as an internal standard in metabolic studies.

Experimental Protocol: Quantification of PEA in Human Plasma using LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of PEA in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. This protocol is a robust and validated method that leverages the advantages of PEA-d9 as an internal standard.

5.1. Materials and Reagents

-

2-Phenylethylamine (PEA) standard

-

2-Phenylethyl-D9-amine (PEA-d9) internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

96-well protein precipitation plate

5.2. Instrumentation

-

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

-

A reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

5.3. Preparation of Standards and Quality Controls

-

Prepare a 1 mg/mL stock solution of PEA in methanol.

-

Prepare a 1 mg/mL stock solution of PEA-d9 in methanol.

-

Prepare a working internal standard solution of 100 ng/mL PEA-d9 in 50:50 acetonitrile:water.

-

Prepare calibration standards by spiking appropriate amounts of the PEA stock solution into blank human plasma to achieve a concentration range of 0.1 to 100 ng/mL.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

5.4. Sample Preparation: Protein Precipitation

-

To each well of a 96-well protein precipitation plate, add 50 µL of plasma sample, calibration standard, or QC.

-

Add 150 µL of the working internal standard solution (100 ng/mL PEA-d9 in acetonitrile) to each well.

-

Mix thoroughly by vortexing for 2 minutes.

-

Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer 100 µL of the supernatant to a clean 96-well plate for LC-MS/MS analysis.

5.5. LC-MS/MS Conditions

-

LC Conditions:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Conditions (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

MRM Transitions:

-

PEA: Q1 122.1 -> Q3 105.1

-

PEA-d9: Q1 131.1 -> Q3 112.1

-

-

5.6. Data Analysis and Quantification

-

Integrate the peak areas for both PEA and PEA-d9 for each sample, standard, and QC.

-

Calculate the peak area ratio of PEA to PEA-d9.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of PEA in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Figure 3: A detailed workflow of the experimental protocol for the quantification of PEA in human plasma using LC-MS/MS with PEA-d9 as an internal standard.

Conclusion: The Indispensable Value of 2-Phenylethyl-D9-amine

In the landscape of modern bioanalysis, the pursuit of accuracy and precision is non-negotiable. The inherent complexities of biological matrices necessitate the use of sophisticated analytical techniques and, more importantly, the implementation of robust internal standards. This technical guide has systematically demonstrated that 2-Phenylethyl-D9-amine is not merely a deuterated analog of 2-Phenylethylamine, but an essential tool that empowers researchers to achieve reliable and reproducible quantification.

By co-eluting with the analyte and exhibiting identical behavior throughout the analytical process, PEA-d9 provides a self-validating system that corrects for a myriad of potential errors. The detailed experimental protocol presented herein serves as a practical blueprint for the successful implementation of this powerful technique. For scientists in drug development, clinical diagnostics, and neuroscience research, a thorough understanding and application of stable isotope-labeled internal standards like PEA-d9 are fundamental to generating data of the highest integrity and, ultimately, advancing scientific knowledge.

References

-

Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices. PubMed. [Link]

-

A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical and Life Sciences. [Link]

-

Metabolism of 2-Phenylethylamine to Phenylacetic Acid, Via the Intermediate Phenylacetaldehyde, by Freshly Prepar - In Vivo. In Vivo. [Link]

-

Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices. PubMed. [Link]

-

Showing Compound 2-Phenylethylamine (FDB010580). FooDB. [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

-

Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?. Accurate Mass Scientific Instrument. [Link]

-

Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]

-

2-Phenylethylamine. American Chemical Society. [Link]

-

Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. PubMed. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.. [Link]

-

HPLC chromatograms of 2-phenylethylamine metabolites. PET: 2-phenylethanol, PAA: phenylacetic acid, PA: phenylacetaldehyde.. ResearchGate. [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace. [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. ResearchGate. [Link]

-

Phenethylamine | C8H11N. PubChem. [Link]

-

Phenethylamine. Wikipedia. [Link]

Sources

- 1. 2-Phenylethylamine hydrochloride | 156-28-5 [chemicalbook.com]

- 2. Phenethylamine - Wikipedia [en.wikipedia.org]

- 3. Showing Compound 2-Phenylethylamine (FDB010580) - FooDB [foodb.ca]

- 4. 2-Phenylethylamine - American Chemical Society [acs.org]

- 5. texilajournal.com [texilajournal.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 8. crimsonpublishers.com [crimsonpublishers.com]

- 9. scispace.com [scispace.com]

- 10. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Metabolism of 2-phenylethylamine to phenylacetic acid, via the intermediate phenylacetaldehyde, by freshly prepared and cryopreserved guinea pig liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iv.iiarjournals.org [iv.iiarjournals.org]

- 15. Metabolism of 2-phenylethylamine and phenylacetaldehyde by precision-cut guinea pig fresh liver slices - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical characteristics of deuterated phenylethylamine

An In-depth Technical Guide to the Physical and Chemical Characteristics of Deuterated Phenylethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical characteristics of deuterated phenylethylamine (PEA). Phenylethylamine, an endogenous trace amine, functions as a neuromodulator and central nervous system stimulant. The substitution of hydrogen with its heavier, stable isotope, deuterium, at specific molecular positions profoundly alters its metabolic fate without significantly modifying its fundamental physicochemical properties. This guide explores the synthesis, spectroscopic characterization, and the pivotal impact of deuteration on the metabolic stability of phenylethylamine, a phenomenon governed by the kinetic isotope effect (KIE). Detailed experimental protocols and data are provided to serve as a practical resource for researchers in pharmacology, medicinal chemistry, and drug development.

Introduction: The Rationale for Deuterating Phenylethylamine

Phenylethylamine (PEA) is a monoamine alkaloid found in the mammalian brain, where it is synthesized from L-phenylalanine.[1] It plays a role in regulating monoamine neurotransmission by interacting with Trace Amine-Associated Receptor 1 (TAAR1).[1] However, the therapeutic and research applications of exogenous PEA are limited by its rapid metabolism. In humans, PEA is primarily metabolized by monoamine oxidase B (MAO-B) and, to a lesser extent, MAO-A, leading to a very short biological half-life of approximately 30 seconds.[1]

The strategic replacement of hydrogen atoms with deuterium (²H or D) is a powerful tool in medicinal chemistry to enhance a drug's metabolic profile. This process, known as deuteration, leverages the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and its enzymatic cleavage is the rate-limiting step in the metabolism of many compounds. Consequently, deuterating a molecule at the site of metabolic oxidation can significantly slow down its degradation, leading to increased systemic exposure and an extended duration of action.

For phenylethylamine, deuteration at the α-carbon (the carbon adjacent to the amino group) is particularly effective, as this is the primary site of oxidation by MAO.[2] Studies have shown that α,α,β,β-tetradeutero-β-phenylethylamine persists longer in the brain and exhibits potentiated pharmacological effects compared to its non-deuterated counterpart.[3] This guide delves into the essential characteristics of these deuterated analogues, providing the foundational knowledge required for their synthesis, analysis, and application in research.

Synthesis and Isotopic Labeling

The synthesis of selectively deuterated phenylethylamine can be achieved through various methods, often involving the reduction of a suitable precursor with a deuterium source. A common and versatile approach involves the reduction of phenylacetonitrile (benzyl cyanide) or β-nitrostyrene.[4][5][6]

Generalized Synthetic Workflow

A divergent synthesis strategy allows for the selective deuteration at the α- and/or β-positions.[4][5] This provides precise control over the location of the isotopic label, which is critical for mechanistic studies.

Caption: Generalized workflow for the synthesis of deuterated phenylethylamine.

Experimental Protocol: Synthesis of α,α-d₂-Phenylethylamine

This protocol describes the reduction of phenylacetonitrile using lithium aluminum deuteride (LiAlD₄), a potent source of deuterium anions, to yield phenylethylamine deuterated at the α-position.

Materials:

-

Phenylacetonitrile (Benzyl cyanide)

-

Lithium aluminum deuteride (LiAlD₄)

-

Anhydrous diethyl ether

-

1 M Hydrochloric acid (HCl)

-

1 M Sodium hydroxide (NaOH)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a stirred suspension of LiAlD₄ in anhydrous diethyl ether under a nitrogen atmosphere.

-

Precursor Addition: A solution of phenylacetonitrile in anhydrous diethyl ether is added dropwise to the LiAlD₄ suspension at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours to ensure complete reduction.

-

Quenching: The flask is cooled in an ice bath, and the reaction is cautiously quenched by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water to precipitate the aluminum salts.

-

Extraction: The resulting slurry is filtered, and the filter cake is washed thoroughly with diethyl ether. The combined ethereal filtrates are collected.

-

Purification: The ether solution is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude amine can be further purified by vacuum distillation.

-

Verification: The final product's identity and isotopic enrichment are confirmed using Mass Spectrometry and NMR spectroscopy.

Comparative Physicochemical Characteristics

The introduction of deuterium results in a predictable increase in molecular weight. However, other bulk physicochemical properties such as boiling point, density, pKa, and logP are only minimally affected, as deuteration does not significantly alter the molecule's electronic structure, polarity, or size.

| Property | Phenylethylamine (PEA) | α,α-d₂-PEA (Calculated) | α,α,β,β-d₄-PEA (Calculated) | Reference |

| Molecular Formula | C₈H₁₁N | C₈H₉D₂N | C₈H₇D₄N | |

| Molecular Weight | 121.18 g/mol | 123.20 g/mol | 125.21 g/mol | [7] |

| Appearance | Colorless liquid | Colorless liquid | Colorless liquid | [1] |

| Boiling Point | 195 °C | ~195 °C | ~195 °C | [1] |

| Density | 0.964 g/mL | ~0.978 g/mL | ~0.992 g/mL | [1] |

| pKa | 9.83 | ~9.83 | ~9.83 | [1][7] |

| logP | 1.41 | ~1.41 | ~1.41 | [1][7] |

| Water Solubility | Soluble | Soluble | Soluble | [1] |

Note: Values for deuterated species are estimated based on the properties of the parent compound, as significant deviations are not expected.

Spectroscopic Analysis and Structural Elucidation

Spectroscopic methods are indispensable for confirming the successful incorporation of deuterium and for determining the isotopic purity of the final compound.

Mass Spectrometry (MS)

Mass spectrometry provides direct evidence of deuteration by revealing an increase in the molecular ion (M⁺) peak corresponding to the number of deuterium atoms incorporated. For α,α-d₂-phenylethylamine, the molecular ion peak will appear at m/z 123, compared to m/z 121 for the unlabeled compound.[7] The fragmentation pattern can also confirm the location of the label.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise location and extent of deuteration.

-

¹H NMR: In a ¹H NMR spectrum, the signal corresponding to the proton at a deuterated position will disappear or show a significant reduction in integration. For α,α-d₂-phenylethylamine, the triplet corresponding to the α-CH₂ protons (typically around 2.9 ppm) will be absent.[7]

-

²H NMR: Deuterium NMR allows for the direct observation of the deuterium nuclei. A signal will appear at the chemical shift corresponding to the deuterated position, and its integration (relative to a deuterated standard) can be used to quantify the level of deuterium incorporation.[8]

-

¹³C NMR: The presence of a directly attached deuterium atom causes a small upfield shift (typically 0.1-0.5 ppm) in the ¹³C signal and results in a characteristic 1:1:1 triplet splitting pattern due to C-D coupling.

Protocol: Determination of Isotopic Enrichment by ¹H NMR

-

Sample Preparation: Accurately weigh a known amount of the deuterated phenylethylamine sample and a suitable internal standard (e.g., hexamethylbenzene) into an NMR tube.

-

Solvent: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) that does not have signals overlapping with the analyte or standard.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation.

-

Data Processing: Carefully integrate the signal of the remaining (non-deuterated) protons at the target position and compare it to the integration of a non-exchangeable proton signal elsewhere in the molecule (e.g., aromatic protons) or the internal standard.

-

Calculation: The percentage of deuterium incorporation can be calculated using the formula: %D = [1 - (Integral of target C-H / Expected Integral)] * 100

The Kinetic Isotope Effect (KIE) and Metabolic Stability

The primary motivation for deuterating phenylethylamine is to exploit the kinetic isotope effect to slow its metabolism.

Mechanism of MAO-Mediated Metabolism

Monoamine oxidase catalyzes the oxidative deamination of phenylethylamine. The rate-limiting step of this reaction is the enzymatic cleavage of a C-H bond on the α-carbon.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Effects of deuterium substitution on the catabolism of beta-phenylethylamine: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deuterium substitution enhances the effects of beta-phenylethylamine on spontaneous motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A general, versatile and divergent synthesis of selectively deuterated amines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. acs.org [acs.org]

- 7. Phenethylamine | C8H11N | CID 1001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to 2-Phenylethyl-D9-amine: Commercial Availability and Application in Quantitative Bioanalysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quintessential Internal Standard for Bioanalytical Mass Spectrometry

In the landscape of modern drug discovery and development, the precise quantification of analytes in complex biological matrices is paramount. This guide provides a comprehensive overview of 2-Phenylethyl-D9-amine (CAS: 342611-05-6), a deuterated analogue of the endogenous trace amine phenylethylamine. Its near-identical physicochemical properties to the parent compound, coupled with a distinct mass shift, make it an indispensable tool as an internal standard in mass spectrometry-based bioanalytical assays.

Phenylethylamine itself is a neuromodulator with stimulant properties, and its accurate measurement is crucial in various research fields, including neuroscience, pharmacology, and clinical toxicology. The use of a stable isotope-labeled internal standard like 2-Phenylethyl-D9-amine is the gold standard for correcting for variability in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of analytical data. This guide will delve into the commercial availability of this critical reagent, its scientific underpinnings, and a detailed protocol for its application in a validated bioanalytical workflow.

The Scientific Rationale: Why Deuterated Standards are the Gold Standard

The utility of 2-Phenylethyl-D9-amine as an internal standard is rooted in the principles of isotope dilution mass spectrometry. By introducing a known quantity of the deuterated standard into a sample at the earliest stage of preparation, any subsequent loss of analyte during extraction, handling, or injection will be mirrored by a proportional loss of the internal standard. As the mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z), the ratio of their signals remains constant, allowing for accurate quantification of the analyte.

Furthermore, the substitution of hydrogen with deuterium atoms can influence the metabolic fate of the molecule due to the kinetic isotope effect. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism by enzymes such as monoamine oxidase, a primary route of degradation for phenylethylamine.[1][2] This property is particularly relevant in pharmacokinetic studies where understanding the metabolic stability of a compound is crucial.

Commercial Availability and Supplier Overview

The procurement of high-quality, isotopically pure 2-Phenylethyl-D9-amine is the first critical step in developing a robust bioanalytical assay. Several reputable suppliers specialize in the synthesis and certification of stable isotope-labeled compounds. The following table provides a comparative summary of key suppliers for your consideration.

| Supplier | Product Number | CAS Number | Isotopic Purity | Chemical Purity | Available Quantities |

| C/D/N Isotopes | D-1919 | 342611-05-6 | 98 atom % D | >98% | 50 mg, 100 mg |

| Toronto Research Chemicals (TRC) | P225963 | 342611-05-6 | Not specified | Not specified | 1 mg, 5 mg, 10 mg |

| Clearsynth | CS-D-0042 | 342611-05-6 | >99 atom % D | >98% (HPLC) | 1 mg, 5 mg, 10 mg, 25 mg |

| Vivan Life Sciences | VLDL-00164 (example) | Inquire | Inquire | Inquire | Inquire |

Note: Product availability and specifications are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information and to request a Certificate of Analysis (CoA) for lot-specific details.

A Field-Proven Protocol: Quantitative Analysis of Phenylethylamine in Human Urine by LC-MS/MS